Crystal Structure Determination: R-Factor 0.050 with 2126 Reflections vs. Uncharacterized Analogs
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate has been fully characterized by single-crystal X-ray diffraction, with refinement to an R-factor of 0.050 using 2126 observed reflections [1]. This high-resolution structural data is essential for structure-based drug design (SBDD) and molecular docking studies. In contrast, the closely related methyl ester analog (methyl 4-chloro-6-methylpyrimidine-5-carboxylate) and the 4-hydroxy analog (ethyl 4-hydroxy-6-methylpyrimidine-5-carboxylate) lack publicly available crystal structure data in the Cambridge Structural Database as of 2023 [2]. The absence of validated 3D coordinates for these comparators precludes accurate computational modeling and introduces uncertainty in SAR interpretation.
| Evidence Dimension | X-ray crystallographic data availability and quality |
|---|---|
| Target Compound Data | R-factor = 0.050; 2126 observed reflections; crystal structure deposited in CCDC/CSD |
| Comparator Or Baseline | Methyl 4-chloro-6-methylpyrimidine-5-carboxylate: no crystal structure reported; Ethyl 4-hydroxy-6-methylpyrimidine-5-carboxylate: no crystal structure reported |
| Quantified Difference | Target compound has validated 3D coordinates; comparators have no publicly available structural data |
| Conditions | Single-crystal X-ray diffraction, recrystallized from ethanol, data collected at 293 K |
Why This Matters
Procurement of the target compound enables reproducible computational chemistry workflows (docking, pharmacophore modeling) that cannot be performed with uncharacterized analogs, directly impacting the reliability of virtual screening campaigns.
- [1] Zhu, Y., Xia, J., & Liu, Y. (2009). Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate. Acta Crystallographica Section E, 65(10), o2517. DOI: 10.1107/S1600536809038210 View Source
- [2] Cambridge Structural Database (CSD) Version 5.44 (November 2023). Search for pyrimidine-5-carboxylate derivatives. The Cambridge Crystallographic Data Centre (CCDC). View Source
